molecular formula C18H34O2 B3149661 5Z-Octadecenoic acid CAS No. 676-29-9

5Z-Octadecenoic acid

Cat. No.: B3149661
CAS No.: 676-29-9
M. Wt: 282.5 g/mol
InChI Key: AQWHMKSIVLSRNY-YPKPFQOOSA-N
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Description

5Z-Octadecenoic acid: is a long-chain unsaturated fatty acid with the molecular formula C18H34O2 (Z)-octadec-5-enoic acid . This compound is characterized by the presence of a double bond at the fifth carbon atom in the cis configuration, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Extraction from Natural Sources: this compound can be extracted from certain plant oils, such as those derived from seeds of specific plant species.

    Biotechnological Production: Advances in biotechnology have enabled the microbial production of this compound using genetically engineered microorganisms.

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: 5Z-Octadecenoic acid is used as a precursor for the synthesis of various bioactive molecules and polymers. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is used to study lipid metabolism and signaling pathways. It serves as a model compound for investigating the role of unsaturated fatty acids in cellular processes .

Medicine: this compound has potential therapeutic applications due to its anti-inflammatory and antioxidant properties. It is being explored for use in the treatment of cardiovascular diseases and metabolic disorders .

Industry: In the industrial sector, this compound is used in the production of biodegradable plastics, surfactants, and lubricants. Its renewable nature makes it an attractive alternative to petroleum-based chemicals.

Mechanism of Action

The biological effects of 5Z-Octadecenoic acid are mediated through its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in lipid metabolism, such as lipoxygenases and cyclooxygenases . Additionally, this compound can influence gene expression by activating nuclear receptors like peroxisome proliferator-activated receptors (PPARs) . These interactions contribute to its anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

    Oleic Acid: Similar to 5Z-Octadecenoic acid, oleic acid is a monounsaturated fatty acid with a double bond at the ninth carbon atom.

    Linoleic Acid: Linoleic acid is a polyunsaturated fatty acid with two double bonds at the ninth and twelfth carbon atoms.

    Stearic Acid: Stearic acid is a saturated fatty acid with no double bonds.

Uniqueness: this compound is unique due to its specific cis configuration at the fifth carbon atom, which imparts distinct chemical and biological properties. This configuration influences its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

(Z)-octadec-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h13-14H,2-12,15-17H2,1H3,(H,19,20)/b14-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWHMKSIVLSRNY-YPKPFQOOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC=CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC/C=C\CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801314068
Record name cis-5-Octadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676-29-9
Record name cis-5-Octadecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-5-Octadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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